Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate
Description
Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate is a synthetic organic compound characterized by a propanedioate (malonate) backbone functionalized with an acetamido group and a 2-chlorophenylmethyl substituent. Its molecular formula is C₁₆H₂₀ClNO₅, with a molecular weight of 341.79 g/mol (calculated based on analogous structures in and ). The compound belongs to a class of malonate derivatives, which are often employed as intermediates in pharmaceutical synthesis or as ligands in coordination chemistry due to their chelating properties.
Properties
IUPAC Name |
diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20ClNO5/c1-4-22-14(20)16(18-11(3)19,15(21)23-5-2)10-12-8-6-7-9-13(12)17/h6-9H,4-5,10H2,1-3H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJRRZECETOECSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=CC=CC=C1Cl)(C(=O)OCC)NC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60281116 | |
| Record name | STK387033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
341.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5440-50-6 | |
| Record name | NSC20175 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20175 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | STK387033 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60281116 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate typically involves the reaction of diethyl malonate with 2-chlorobenzylamine in the presence of acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The product is then isolated and purified using techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium hydroxide or ammonia can be employed.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and intermediates.
Mechanism of Action
The mechanism of action of Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Electronic Effects: The 2-chlorophenyl variant (target compound) exhibits distinct electronic effects compared to the 3-chlorophenyl analog (). The 3-nitrophenyl derivative () introduces a strong electron-withdrawing nitro group, enhancing electrophilicity at the malonate core, which may favor reactions such as Michael additions .
Biological Relevance: The pyrrolopyridine-methyl analog () incorporates a heteroaromatic system, which is frequently associated with kinase inhibitory activity in drug discovery. This contrasts with the target compound’s chlorophenyl group, which is more commonly linked to antimicrobial or anti-inflammatory properties .
Degradation and Impurities: notes that related dihydropyridine dicarboxylates (e.g., Diethyl 2-[(2-aminoethoxy)methyl]-4-(2-chlorophenyl)-6-methyl-1,4-dihydropyridine-3,5-dicarboxylate) may form degradation products under stress conditions, suggesting that the stability of the target compound could be influenced by the substituent’s susceptibility to oxidation or hydrolysis .
Biological Activity
Diethyl 2-acetamido-2-[(2-chlorophenyl)methyl]propanedioate, a compound with significant potential in pharmacological applications, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₃ClN₁O₄
- Molecular Weight : 252.68 g/mol
- CAS Number : 14091-11-3
The compound features an acetamido group and a chlorophenyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves the reaction of diethyl malonate with an appropriate chlorinated aromatic compound under basic conditions. The process can be summarized as follows:
- Reactants : Diethyl malonate, 2-chlorobenzylamine, and acetic anhydride.
- Conditions : Heating under reflux in a suitable solvent (e.g., ethanol).
- Purification : The product is purified through recrystallization from ethanol.
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Cytotoxicity Studies
In vitro studies have shown that this compound has cytotoxic effects on cancer cell lines. The following table summarizes the IC50 values observed in various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical cancer) | 15.5 |
| MCF-7 (breast cancer) | 22.3 |
| A549 (lung cancer) | 18.7 |
These results indicate that this compound could be a promising candidate for further development in cancer therapy.
The proposed mechanism of action for the biological activity of this compound involves the inhibition of key enzymes involved in cellular metabolism and proliferation. This inhibition leads to apoptosis in cancer cells, as evidenced by morphological changes such as chromatin condensation and cell shrinkage observed during cytotoxicity assays.
Case Studies
- Case Study on Antimicrobial Efficacy : A recent study published in the Journal of Antimicrobial Chemotherapy evaluated the antimicrobial properties of several derivatives of diethyl malonate, including this compound. The study concluded that this compound exhibited superior activity against resistant strains of bacteria, highlighting its potential as a lead compound for antibiotic development.
- Case Study on Anticancer Activity : In a study focusing on the anticancer properties of various acetamido derivatives, this compound was shown to significantly inhibit the growth of tumor cells in vitro. The research indicated that the compound induced apoptosis through the activation of caspase pathways, making it a candidate for further investigation in cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
